2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid
Beschreibung
This compound features a pyrrolidine ring substituted at the 2-position with a pyrimidine-5-carboxylic acid moiety and protected at the nitrogen by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The Fmoc group is widely used in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions . The pyrimidine ring contributes to hydrogen-bonding interactions, making such derivatives relevant in medicinal chemistry for targeting enzymes or receptors.
Eigenschaften
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c28-23(29)15-12-25-22(26-13-15)21-10-5-11-27(21)24(30)31-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,12-13,20-21H,5,10-11,14H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBDDJDAKKPAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=NC=C(C=N5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155855-74-4 | |
| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrrolidine derivative, which is then coupled with a pyrimidine carboxylic acid derivative under specific reaction conditions. The Fmoc group is introduced to protect the amine functionality during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has been studied for its potential as an anticancer agent. Research indicates that similar compounds can modulate the mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. Inhibitors of this pathway have shown efficacy against various cancers, including breast, prostate, and lung cancers .
- A study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, suggesting its utility in developing new cancer therapies .
- Neuroprotective Effects :
- Antiviral Properties :
Synthesis and Derivatives
The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid involves complex multi-step reactions. Key synthetic routes include:
- Formation of the Pyrrolidine Ring : Utilizing protected amino acids as starting materials to construct the pyrrolidine framework.
- Coupling Reactions : Employing coupling agents to attach the fluorenylmethoxycarbonyl group to the pyrrolidine nitrogen.
These synthetic strategies are crucial for generating analogs with enhanced pharmacological profiles.
Case Study 1: Anticancer Efficacy
A series of experiments were conducted on analogs derived from this compound, which showed significant inhibition of cell growth in human cancer cell lines. The study utilized various assays to assess cytotoxicity, including MTT assays and flow cytometry for apoptosis detection .
Case Study 2: Neuroprotection in Animal Models
In vivo studies demonstrated that administration of related compounds resulted in improved cognitive function in animal models of Alzheimer's disease. The mechanism was linked to reduced amyloid-beta accumulation and enhanced neurogenesis .
Wirkmechanismus
The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality, allowing selective reactions at other sites. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Variations
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-5-carboxylic Acid (CAS 2137862-31-6)
- Key Differences : Replaces pyrrolidine with piperidine (6-membered ring) and pyrimidine with oxazole.
- Piperidine’s larger ring size may alter conformational flexibility compared to pyrrolidine .
- Applications : Likely used in peptide modifications or as a building block for kinase inhibitors.
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-4-carboxylic Acid
- Key Differences : Substitutes pyrimidine with pyrazole and pyrrolidine with piperidine.
- Implications : Pyrazole’s aromaticity and basicity differ from pyrimidine, affecting electronic properties and binding interactions. Piperidine’s increased steric bulk may influence target selectivity .
2-(Phenylthio)pyrimidine-5-carboxylic Acid (3g)
- Key Differences : Lacks the Fmoc-pyrrolidine group; features a phenylthio substituent at the pyrimidine 2-position.
- This compound serves as a precursor for further functionalization via nucleophilic substitution .
Analogues with Modified Protecting Groups
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic Acid (CAS 106982-77-8)
- Key Differences : Introduces a ketone at the pyrrolidine 5-position.
- Implications : The ketone increases electrophilicity, enabling conjugation reactions. However, it may reduce stability under reducing conditions .
5-[({1-[(tert-Butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1H-pyrrole-2-carboxylic Acid (CAS 2137804-08-9)
Analogues with Substituent Variations
(2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic Acid (CAS 2580096-21-3)
- Key Differences : Adds a 3-bromophenyl group to the pyrrolidine 5-position.
- This modification is common in protease inhibitors .
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10c)
- Key Differences : Replaces pyrimidine with a fused pyrrolopyridine system and adds a methoxy group.
Stability and Reactivity
- Fmoc Group Stability : The Fmoc group is labile under basic conditions (e.g., piperidine), whereas Boc requires acidic conditions (e.g., trifluoroacetic acid) for removal. This distinction guides synthetic strategies .
- Pyrimidine vs. Oxazole/Pyrazole : Pyrimidine’s nitrogen atoms enhance hydrogen-bonding capacity, whereas oxazole/pyrazole derivatives may prioritize hydrophobic interactions .
- Substituent Effects : Electron-withdrawing groups (e.g., carboxylic acid) increase acidity, while electron-donating groups (e.g., methoxy) alter electronic distribution and reactivity .
Biologische Aktivität
The compound 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 474.5 g/mol. Its structure features a pyrimidine core substituted with a pyrrolidine moiety and a fluorenylmethoxycarbonyl group, which is known to enhance the compound's stability and bioactivity.
Antimicrobial Activity
Research indicates that derivatives of compounds containing the fluorenyl group exhibit significant activity against Mycobacterium tuberculosis (M. tuberculosis). For example, studies have shown that certain derivatives demonstrate promising minimum inhibitory concentrations (MICs) against multi-drug resistant strains of M. tuberculosis, making them potential candidates for tuberculosis treatment .
| Compound | MIC (μg/ml) | Activity |
|---|---|---|
| 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid | 2.5 | Effective against M. tuberculosis |
| Other derivatives | 3.1 - 12.5 | Varying degrees of effectiveness |
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of mycobacteria. In vitro studies reported significant inhibition rates, indicating that this compound could serve as a lead for developing new anti-tuberculosis drugs .
Study 1: Synthesis and Screening of Derivatives
In a study conducted by Naik et al., various derivatives were synthesized and screened for their biological activity against M. tuberculosis. One notable derivative exhibited an MIC value of 2.5 μg/ml with no cytotoxicity towards human cell lines (HCT116 and GM637), suggesting a favorable safety profile .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the fluorenyl group significantly impacted the biological activity of the compounds. The presence of specific substituents was found to enhance antimicrobial potency while minimizing cytotoxic effects on human cells .
Q & A
Q. What is the role of the Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group in synthesizing this compound?
The Fmoc group acts as a temporary protective moiety for amines during solid-phase peptide synthesis (SPPS). It is stable under basic conditions but cleaved under mild acidic conditions (e.g., 20% piperidine in DMF). This allows sequential coupling of amino acids without disrupting the pyrrolidine-pyrimidine backbone .
Q. How can I confirm the purity and identity of this compound after synthesis?
Use a combination of analytical techniques:
- HPLC : Monitor purity using a C18 column with a water/acetonitrile gradient (e.g., 0.1% TFA modifier) .
- NMR : Confirm structural integrity via H and C NMR, focusing on the Fmoc aromatic protons (δ 7.3–7.8 ppm) and the pyrimidine carbonyl (δ ~165 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H] ~450–500 Da depending on substituents) .
Q. What solvents are optimal for dissolving this compound during reactions?
The compound exhibits limited solubility in aqueous buffers. Use polar aprotic solvents like DMF or DMSO for coupling reactions. For chromatographic purification, a mixture of methanol/dichloromethane (1:4 v/v) is effective .
Advanced Research Questions
Q. How do I mitigate racemization during coupling reactions involving the pyrrolidine moiety?
Racemization is minimized by:
- Using coupling agents like HATU or PyBOP instead of carbodiimides, which reduce reaction time and side reactions .
- Maintaining a low temperature (0–4°C) and neutral pH during activation of the carboxylic acid group .
- Monitoring stereochemical integrity via chiral HPLC with a cellulose-based column .
Q. What stability challenges arise under acidic/basic conditions, and how are they addressed?
The Fmoc group is labile under acidic conditions (e.g., TFA), while the pyrimidine ring may hydrolyze under strong bases. To balance stability:
Q. How can I optimize reaction yields for introducing substituents to the pyrimidine ring?
Substituent introduction requires careful control of:
- Temperature : Microwave-assisted synthesis (60–80°C) improves regioselectivity for C2/C4 positions .
- Catalysts : Pd(PPh) for Suzuki-Miyaura coupling of aryl boronic acids to the pyrimidine ring .
- Protecting groups : Use tert-butyl esters for transient protection of the carboxylic acid during functionalization .
Safety and Handling
Q. What personal protective equipment (PPE) is recommended for handling this compound?
Q. How should I store this compound to ensure long-term stability?
Store desiccated at –20°C under argon to prevent hydrolysis of the Fmoc group and pyrimidine ring oxidation. Avoid exposure to moisture or light .
Data Analysis and Contradictions
Q. How do I resolve discrepancies in reported reaction yields for similar Fmoc-protected compounds?
Contradictions often arise from:
- Purity of starting materials : Use ≥95% pure reagents (HPLC-grade) to minimize side reactions .
- Solvent dryness : Anhydrous DMF (≤50 ppm HO) is critical for coupling efficiency .
- Characterization methods : Cross-validate yields via H NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. What strategies are recommended for ecological risk assessment given limited toxicity data?
Apply precautionary principles:
- Biodegradability : Assume persistence due to aromatic and heterocyclic structures; avoid aqueous discharge .
- Waste disposal : Incinerate via regulated hazardous waste programs .
Applications in Academic Research
Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?
The pyrrolidine-pyrimidine scaffold serves as a constrained turn inducer in peptide mimics. After Fmoc deprotection, the free amine is coupled to subsequent residues via standard SPPS protocols .
Q. Can this compound be used for developing fluorescent probes?
Yes. The Fmoc group’s inherent fluorescence (λ 265 nm, λ 305 nm) allows tracking of conjugation efficiency in real-time without additional labels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
